Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Description
Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
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Biological Activity
Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS Number: 899724-96-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N O5S2, with a molecular weight of 417.5 g/mol. The structural features that contribute to its biological activity include the thiophene ring, sulfamoyl group, and methoxy-substituted phenyl moiety.
Property | Value |
---|---|
Molecular Formula | C20H19N O5S2 |
Molecular Weight | 417.5 g/mol |
CAS Number | 899724-96-0 |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant inhibition against strains such as Escherichia coli and Pseudomonas aeruginosa.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Specifically, it has demonstrated selective cytotoxicity toward certain tumor cells while sparing normal cells, indicating potential for targeted cancer therapies.
- Anti-inflammatory Effects : The sulfamoyl functional group may contribute to anti-inflammatory properties, potentially through modulation of inflammatory pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound may interact with cellular receptors or signaling pathways that modulate growth and inflammation.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 0.21 µM against E. coli, suggesting potent antibacterial activity.
-
Cytotoxicity Assessment :
- In a cytotoxicity assay using human cancer cell lines, the compound exhibited selective toxicity with an IC50 value significantly lower than that observed in normal cell lines, indicating potential for therapeutic use in oncology.
Properties
IUPAC Name |
methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-13-9-10-17(25-2)16(11-13)21-28(23,24)19-15(14-7-5-4-6-8-14)12-27-18(19)20(22)26-3/h4-12,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGMNXDHQHNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.